2-(4-Fluorophenyl)thiazole-5-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-fluorophenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid typically involves the reaction of 4-fluoroaniline with thiourea in the presence of a suitable oxidizing agent to form the thiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
2-(4-Fluorophenyl)thiazole-5-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Chloro-5-(4-fluorophenyl)thiazole-4-carboxylic acid
- 2-Methyl-4-(4-fluorophenyl)thiazole-5-carboxylic acid .
Uniqueness
2-(4-Fluorophenyl)thiazole-5-carboxylic acid is unique due to the presence of the 4-fluorophenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
886370-04-3 |
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Molecular Formula |
C10H6FNO2S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6FNO2S/c11-7-3-1-6(2-4-7)9-12-5-8(15-9)10(13)14/h1-5H,(H,13,14) |
InChI Key |
CXZKXZHNAVBILQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C(=O)O)F |
Origin of Product |
United States |
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